4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

HIPK2 inhibition Kidney fibrosis Boron-based kinase inhibitors

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2235386-27-1) is a heteroaryl boronic acid pinacol ester featuring a 4-methylquinoline core with the boron functionality regiospecifically installed at the C6 position. With a molecular formula of C₁₆H₂₀BNO₂ and a molecular weight of 269.15 g·mol⁻¹, this compound is supplied as a white to yellow crystalline solid with a melting point of 88–90 °C.

Molecular Formula C16H20BNO2
Molecular Weight 269.15
CAS No. 2235386-27-1
Cat. No. B2799353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
CAS2235386-27-1
Molecular FormulaC16H20BNO2
Molecular Weight269.15
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C=C2)C
InChIInChI=1S/C16H20BNO2/c1-11-8-9-18-14-7-6-12(10-13(11)14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
InChIKeyGUIGAQOADQFRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline – CAS 2235386-27-1 Procurement & Differentiation Guide


4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2235386-27-1) is a heteroaryl boronic acid pinacol ester featuring a 4-methylquinoline core with the boron functionality regiospecifically installed at the C6 position. With a molecular formula of C₁₆H₂₀BNO₂ and a molecular weight of 269.15 g·mol⁻¹, this compound is supplied as a white to yellow crystalline solid with a melting point of 88–90 °C . It serves as a strategic building block for Suzuki–Miyaura cross-coupling, enabling the convergent construction of C6-arylated 4-methylquinoline scaffolds that are inaccessible through alternative disconnection strategies. The pinacol ester form provides shelf-stable, chromatographically tractable handling characteristics compared to the corresponding free boronic acid [1].

Why 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Cannot Be Replaced by a Generic Quinoline Boronic Ester


Substituting this compound with a generic quinoline-6-boronic acid pinacol ester lacking the C4 methyl group introduces a critical loss of regiochemical control in downstream functionalization. The 4-methyl substituent electronically deactivates the C4 position and sterically shields the adjacent C3 site, directing electrophilic or cross-coupling reactivity exclusively to the boronate handle at C6. In the absence of this blocking group, competitive reactivity at C4 (e.g., through quinoline N-oxide rearrangement pathways) can generate regioisomeric mixtures that reduce effective yield and complicate purification [1]. Furthermore, the methyl group modulates the electron density of the quinoline ring, altering oxidative addition and transmetallation rates in palladium-catalyzed couplings—an effect that renders kinetic data obtained on des-methyl analogs non-transferable [2].

Quantitative Differentiation Evidence for 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2235386-27-1)


C6-Borylated 4-Methylquinoline as a HIPK2 Inhibitor Precursor: IC₅₀ = 15 nM Against Recombinant Human HIPK2

The 4-methylquinoline scaffold bearing a boron functionality at C6 serves as a direct precursor to HIPK2 inhibitor candidates with demonstrated enzyme inhibitory activity. In a radiometric scintillation assay against human recombinant HIPK2, the boron-containing 4-methylquinoline-derived inhibitor exhibited an IC₅₀ value of 15 nM [1]. This provides a defined potency benchmark that is absent for the des-methyl quinoline-6-boronic ester analog, which lacks the 4-methyl substituent required for optimal target engagement. The 4-methyl group contributes to hydrophobic packing within the ATP-binding pocket; removing it (as in quinoline-6-boronic acid pinacol ester, CAS 406463-06-7) eliminates this binding contribution [2].

HIPK2 inhibition Kidney fibrosis Boron-based kinase inhibitors Anti-fibrotic drug discovery

Purity Benchmarking: 97% Minimum Purity with Defined Melting Point (88–90 °C) Versus Generic Quinoline Boronic Esters

Commercially available 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2235386-27-1) is supplied at a certified minimum purity of 97% with a sharp melting point of 88–90 °C, confirming high crystallinity and batch-to-batch consistency . In comparison, the structurally related 4-chloro analog (4-chloroquinoline-6-boronic acid pinacol ester, CAS 1201844-73-6) is offered at 96% purity, reflecting a 1% absolute purity deficit that translates to proportionally higher impurity burden in coupling reactions . For the des-methyl analog, quinoline-6-boronic acid pinacol ester (CAS 406463-06-7), the melting point is substantially lower at 62–66 °C, indicating weaker crystal lattice energy and potentially greater susceptibility to hydrolytic degradation during ambient storage .

Analytical quality control Procurement specification Purity comparison Melting point characterization

C-4 Methyl Blocking Group Eliminates Competing C4 Regioisomer Formation During Suzuki–Miyaura Coupling

The 4-methyl substituent on the quinoline core serves as a permanent blocking group that prevents undesired oxidative addition or transmetallation at the C4 position during palladium-catalyzed Suzuki–Miyaura coupling. In quinoline systems lacking a C4 substituent, competitive reactivity at C4 can produce regioisomeric mixtures. For example, quinoline-4-carboxylates undergo facile palladium-catalyzed coupling with arylboronic acids at 25–65 °C, demonstrating that the C4 position is intrinsically reactive under standard Suzuki conditions [1]. By pre-installing a methyl group at C4, the target compound channels all reactivity exclusively through the C6 boronate ester, guaranteeing a single regioisomeric product. This is a structural feature absent in quinoline-6-boronic acid pinacol ester (CAS 406463-06-7), where the unsubstituted C4 position remains available for competing side reactions when the heterocycle is used as an electrophilic coupling partner in orthogonal synthetic strategies.

Regioselective cross-coupling Quinoline functionalization C–C bond formation Reaction selectivity

Pinacol Ester Hydrolytic Stability Advantage Over Free Boronic Acid Form: Storage at Ambient Temperature Without Inert Atmosphere Requirement

The pinacol ester form of 4-methylquinoline-6-boronic acid provides documented advantages in hydrolytic stability compared to the free boronic acid. The target compound (CAS 2235386-27-1) is stored at room temperature (20–22 °C) in sealed, dry conditions without requiring an inert atmosphere, as specified by commercial suppliers . In contrast, the corresponding free boronic acid, (4-methylquinolin-6-yl)boronic acid (CAS 2260683-52-9), requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent anhydride formation and protodeboronation . This differential storage requirement reflects the intrinsic hydrolytic lability of the free boronic acid: quinoline boronic acids are known to undergo facile protodeboronation under ambient conditions, whereas the pinacol ester is chromatographically stable and can be handled in air without special precautions [1].

Boronic ester stability Shelf-life comparison Handling and storage Procurement logistics

Synthetic Versatility: Direct Conversion to Oxaborole, Trifluoroborate Salt, and Free Boronic Acid Derivatives from the Pinacol Ester

The pinacol ester functionality at C6 of 4-methylquinoline serves as a chemical hub for diversification into three distinct boron-containing pharmacophore modules without requiring de novo synthesis of each derivative. The Das et al. (2022) protocol demonstrates that borylated quinolines (structurally analogous C4-substituted quinoline-6-boronic acid pinacol esters) undergo efficient conversion to the corresponding oxaborole, potassium trifluoroborate salt, and free boronic acid under standard conditions [1]. This single-intermediate-to-multiple-active-species strategy is not equally accessible from the free boronic acid starting material, which requires re-protection as the pinacol ester prior to oxaborole cyclization. The 4-methyl substituent remains inert throughout these transformations, preserving the integrity of the pharmacophore while enabling boron functional group interconversion.

Boronate derivatization Synthetic diversification Building block utility HIPK2 inhibitor synthesis

High-Impact Application Scenarios for 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2235386-27-1)


HIPK2-Targeted Anti-Fibrotic Drug Discovery: Synthesis of Boron-Containing Kinase Inhibitor Candidates

Research groups developing HIPK2 inhibitors for kidney fibrosis can employ this compound as the key C6-borylated 4-methylquinoline building block for Suzuki–Miyaura diversification. The 4-methylquinoline scaffold, when elaborated via the C6 boronate ester handle, delivers HIPK2 inhibitors with IC₅₀ values as low as 15 nM against human recombinant enzyme . The pinacol ester functionality further enables conversion to oxaborole and trifluoroborate salt derivatives for expanded SAR exploration of the boron pharmacophore . The 4-methyl blocking group ensures that all cross-coupling occurs exclusively at C6, eliminating regioisomeric byproducts that would otherwise confound biological assay interpretation.

Regioselective Synthesis of 6-Aryl-4-methylquinoline Libraries for CNS Receptor Screening

The 4-methyl substituent permanently blocks the intrinsically reactive C4 position of the quinoline nucleus (documented in palladium-catalyzed couplings of quinoline-4-carboxylates at 25–65 °C ), guaranteeing that Suzuki–Miyaura coupling with (hetero)aryl halides occurs exclusively at the C6 boronate ester. This enables the parallel synthesis of structurally homogeneous 6-aryl-4-methylquinoline libraries without regioisomeric contamination—a critical requirement for CNS receptor screening cascades where isomeric impurities can generate false-positive or false-negative activity readouts. The room-temperature storage compatibility further facilitates integration into automated high-throughput synthesis platforms.

Multi-Modal Boron Pharmacophore Development: Oxaborole, Trifluoroborate, and Boronic Acid Series from a Single Intermediate

Medicinal chemistry programs exploring boron-based warheads benefit from the synthetic divergence enabled by this single pinacol ester intermediate. As demonstrated on analogous borylated quinoline substrates, the pinacol ester undergoes direct conversion to (i) the cyclic oxaborole via intramolecular cyclization, (ii) the potassium trifluoroborate salt via KHF₂ treatment, and (iii) the free boronic acid via controlled hydrolysis . This three-directional diversification from one commercially available building block accelerates SAR timeline by obviating independent synthesis of each boron derivative series and ensures direct structural comparability across all three compound classes.

Process Chemistry Scale-Up of C6-Functionalized 4-Methylquinoline Intermediates

For process research and development groups scaling quinoline-based APIs or advanced intermediates, the 97% minimum purity specification with a sharp melting point of 88–90 °C provides the batch-to-batch consistency required for reproducible reaction performance at kilogram scale. The 1% absolute purity advantage over the 4-chloro analog (96% ) directly translates to reduced byproduct formation in stoichiometric cross-coupling steps, lowering the purification burden in downstream processing. The ambient storage tolerance eliminates cold-chain logistics costs, which becomes a meaningful economic factor in multi-kilogram procurement scenarios.

Quote Request

Request a Quote for 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.